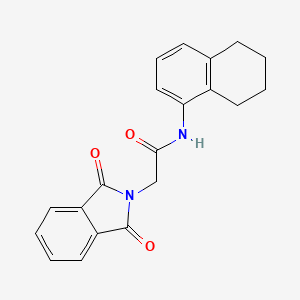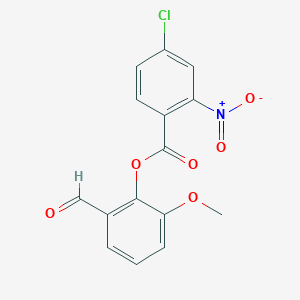
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its ability to stimulate muscle growth and improve endurance.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in the regulation of various metabolic processes such as lipid metabolism, glucose metabolism, and energy homeostasis. Activation of PPARδ by this compound leads to an increase in the expression of genes involved in these metabolic processes, resulting in improved endurance and muscle growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, resulting in increased fat burning and improved endurance. It has also been shown to increase the expression of genes involved in muscle growth, resulting in increased muscle mass and strength. Additionally, it has been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and other metabolic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide for lab experiments is its ability to improve endurance and stimulate muscle growth. This makes it a useful tool for studying the mechanisms of these processes and for developing potential treatments for diseases such as obesity and diabetes. However, one limitation of this compound is its potential for off-target effects. As a selective androgen receptor modulator, it may have unintended effects on other receptors and pathways, making it important to carefully study its effects in various systems.
Zukünftige Richtungen
There are several potential future directions for the study of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential applications in the treatment of metabolic diseases such as obesity and diabetes. Further studies are needed to fully understand its effects on glucose metabolism and insulin sensitivity. Another area of interest is its potential applications in the field of sports and athletics. Further studies are needed to fully understand its effects on muscle growth and endurance, as well as its potential for abuse as a performance-enhancing drug. Additionally, there is potential for the development of more selective and potent PPARδ agonists based on the structure of this compound.
Synthesemethoden
The synthesis of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-amino-4-bromobenzoic acid with acetic anhydride to form 2-acetamido-4-bromobenzoic acid. This intermediate is then reacted with 3-pyridinecarboxylic acid and thionyl chloride to form 2-acetamido-4-bromo-3-pyridinecarboxylic acid. Finally, this intermediate is reacted with ammonia to form this compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In the field of sports and athletics, this compound has been studied for its ability to improve endurance and stimulate muscle growth. In the field of medicine, it has been studied for its potential applications in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAVDQOFPKKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)



![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)




![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)
